

# Heptyl Formate: A Comprehensive Safety and Toxicology Profile

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## Compound of Interest

Compound Name: Heptyl formate

Cat. No.: B089460

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

**Heptyl formate**, a colorless liquid with a characteristic fruity odor, is an ester of heptyl alcohol and formic acid. It finds applications as a flavoring agent in the food industry and as a fragrance component in various consumer products.<sup>[1]</sup> For professionals in research and drug development, a thorough understanding of its safety profile is paramount for risk assessment and ensuring safe handling practices. This technical guide provides a comprehensive overview of the safety data for **heptyl formate**, including its physicochemical properties, toxicological profile, and recommended safety protocols.

## Core Safety and Hazard Information

**Heptyl formate** is classified as a flammable liquid and can cause skin and serious eye irritation.<sup>[2][3]</sup> Appropriate personal protective equipment (PPE) and adherence to safe laboratory practices are essential when handling this compound.

## Physical and Chemical Properties

A summary of the key physical and chemical properties of **heptyl formate** is presented in Table 1. This data is crucial for understanding its behavior under various experimental and storage conditions.

Property	Value	Reference(s)
Molecular Formula	C <sub>8</sub> H <sub>16</sub> O <sub>2</sub>	[1]
Molecular Weight	144.21 g/mol	[1]
Appearance	Colorless liquid	[4]
Odor	Fruity, floral	[4]
Boiling Point	177-178 °C	[1][4]
Flash Point	60 °C (140 °F)	[1][5]
Density	0.882 g/mL at 25 °C	[4]
Solubility	Insoluble in water	[3]

Table 1: Physical and Chemical Properties of **Heptyl Formate**

## GHS Hazard Classification

**Heptyl formate** is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:

Hazard Class	Category	Hazard Statement	Reference(s)
Flammable Liquids	3	H226: Flammable liquid and vapor	[2][3]
Skin Corrosion/Irritation	2	H315: Causes skin irritation	[2][3]
Serious Eye Damage/Eye Irritation	1	H318: Causes serious eye damage	[2][3]

Table 2: GHS Hazard Classification for **Heptyl Formate**

## Toxicological Profile

Detailed toxicological data for **heptyl formate**, such as specific LD50 and LC50 values, are not extensively available in publicly accessible literature.[3][6] However, based on its GHS classification, it is known to be harmful if it comes into contact with the skin and can cause serious eye damage.[3] In the absence of specific data for **heptyl formate**, standardized OECD test guidelines are employed to assess the toxicity of chemical substances. The methodologies for these key toxicological endpoints are described in the "Experimental Protocols" section.

## Ecotoxicity Data

Limited data is available on the ecotoxicity of **heptyl formate**. A study on the acute toxicity to aquatic invertebrates (*Daphnia magna*) determined the 48-hour EC50 to be greater than 40.0 mg/L, with a No Observed Effect Concentration (NOEC) also greater than 40.0 mg/L.[4]

Test Organism	Endpoint	Result	Reference(s)
<i>Daphnia magna</i>	48-hour EC50	> 40.0 mg/L	[4]
<i>Daphnia magna</i>	48-hour NOEC	> 40.0 mg/L	[4]

Table 3: Ecotoxicity of **Heptyl Formate**

## Experimental Protocols

The following are summaries of the standard OECD guidelines for assessing the acute toxicity and irritation potential of chemical substances like **heptyl formate**.

### Acute Oral Toxicity - OECD Guideline 420 (Fixed Dose Procedure)

This method is designed to assess the acute oral toxicity of a substance.[5] The test involves the administration of the substance in a single oral dose to a group of laboratory animals, typically rats.[5] The primary objective is to identify a dose that causes signs of toxicity without mortality, rather than determining the precise LD50.[5] Animals are observed for up to 14 days for signs of toxicity, and body weight changes are recorded.[5] A post-mortem examination is conducted at the end of the observation period.[7]

## Acute Dermal Toxicity - OECD Guideline 402

This guideline outlines the procedure for assessing the acute toxicity of a substance applied to the skin.<sup>[8]</sup> The test substance is applied to a shaved area of the skin of the test animal, usually a rabbit or rat, and covered with a porous gauze dressing for 24 hours.<sup>[8][9]</sup> The animals are observed for 14 days for signs of toxicity, and the LD50 can be determined.<sup>[8]</sup>

## Acute Inhalation Toxicity - OECD Guideline 403

This test is designed to evaluate the toxicity of a substance when inhaled.<sup>[2]</sup> Test animals, typically rats, are exposed to the substance as a gas, vapor, or aerosol in an inhalation chamber for a defined period, usually 4 hours.<sup>[2][10]</sup> The animals are then observed for up to 14 days for signs of toxicity and mortality to determine the LC50.<sup>[2]</sup>

## Skin Irritation/Corrosion - OECD Guideline 404

This guideline describes the procedure for assessing the potential of a substance to cause skin irritation or corrosion.<sup>[4]</sup> A small amount of the test substance is applied to a shaved patch of skin on a test animal, typically a rabbit.<sup>[4]</sup> The site is observed for signs of erythema (redness) and edema (swelling) at specified intervals over a period of up to 14 days.<sup>[4][11]</sup>

## Eye Irritation/Corrosion - OECD Guideline 405

This test evaluates the potential of a substance to cause eye irritation or damage.<sup>[3]</sup> A single dose of the substance is applied to the conjunctival sac of one eye of a test animal, usually a rabbit.<sup>[3]</sup> The eye is then examined for any signs of corneal opacity, iritis, and conjunctival redness and swelling at specific time points over a period of up to 21 days.<sup>[3][12]</sup>

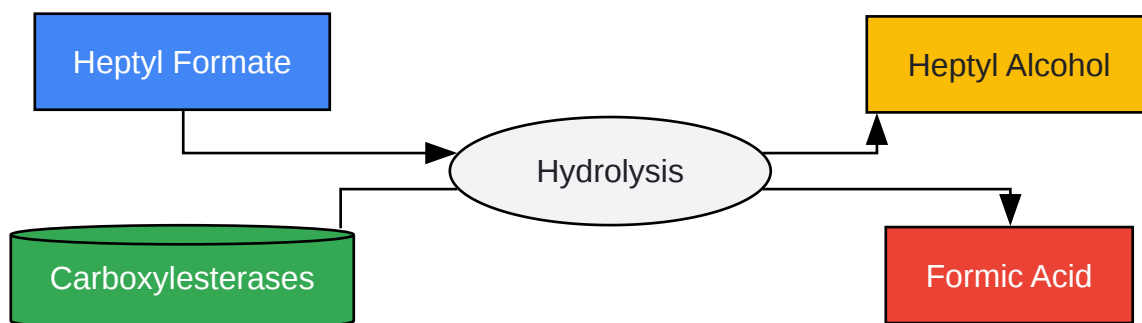
## Metabolic Pathway and Safety Workflows

Understanding the metabolic fate of **heptyl formate** and establishing clear workflows for its safe handling are crucial for minimizing exposure and mitigating risks in a laboratory setting.

## Metabolic Pathway of Heptyl Formate

Alkyl esters like **heptyl formate** are primarily metabolized in the body through hydrolysis, a reaction catalyzed by a class of enzymes known as carboxylesterases. This enzymatic process breaks down the ester into its constituent alcohol (heptyl alcohol) and carboxylic acid (formic

acid). These metabolites are generally more water-soluble and can be more readily excreted from the body.

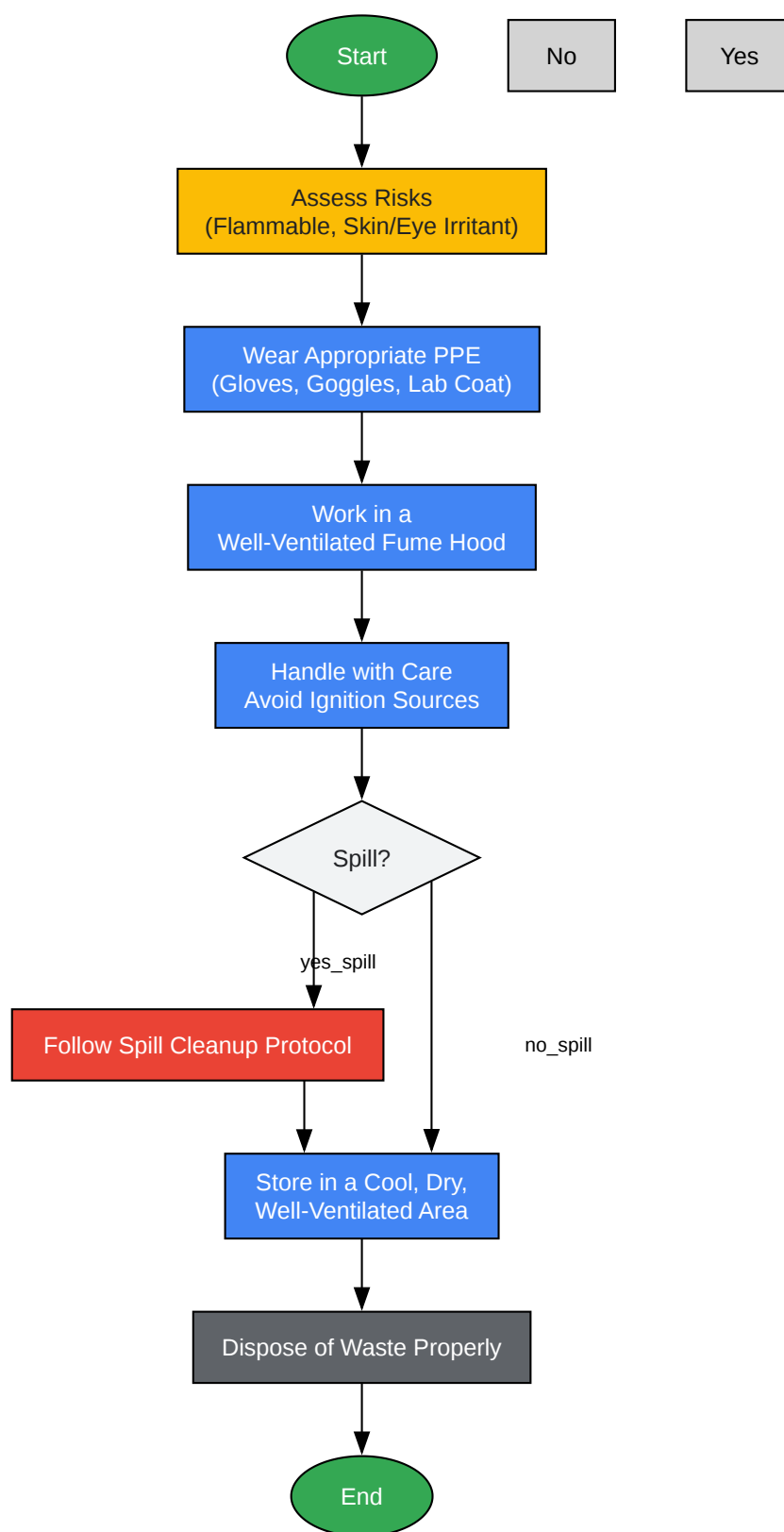


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Caption: Metabolic hydrolysis of **heptyl formate**.

## Safe Handling Workflow

A logical workflow for the safe handling of **heptyl formate** in a laboratory setting is essential to prevent accidental exposure and injury. This workflow should be followed by all personnel working with the substance.

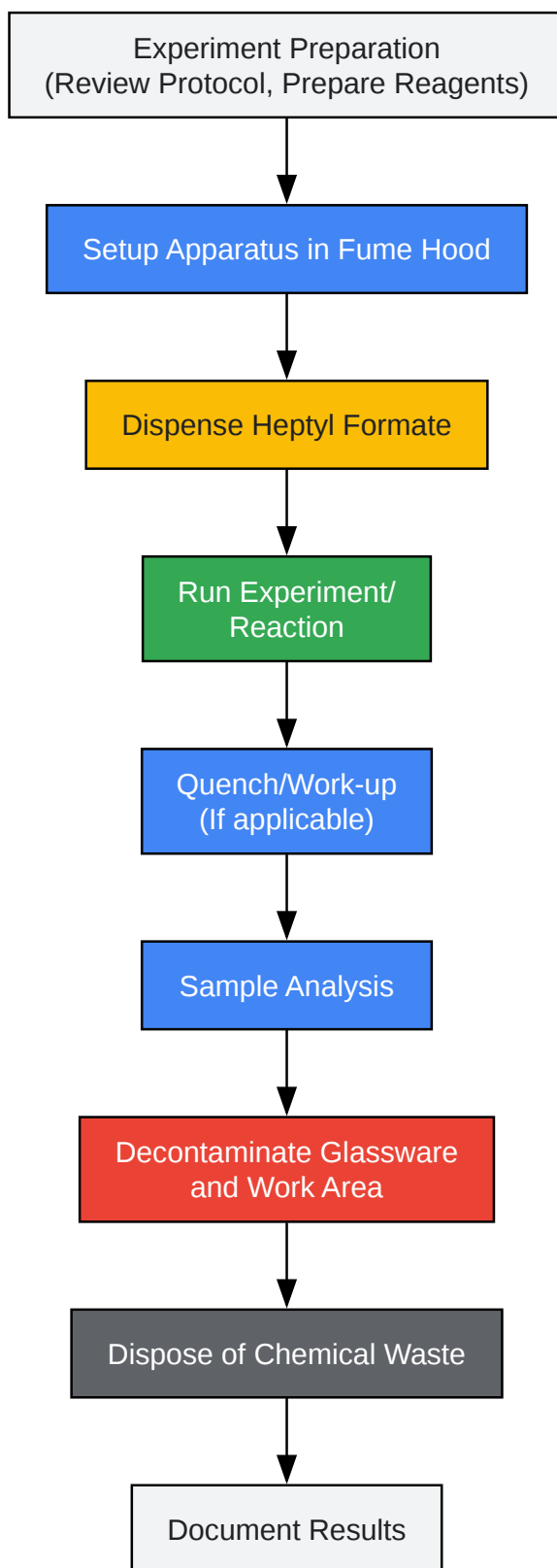


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Caption: Safe handling workflow for **heptyl formate**.

## Experimental Workflow Example

This diagram illustrates a generic experimental workflow involving a flammable and irritant liquid like **heptyl formate**, from preparation to post-experiment procedures.



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Caption: Generic experimental workflow.



In conclusion, while specific quantitative toxicological data for **heptyl formate** is limited, its classification as a flammable liquid and a skin and eye irritant necessitates careful handling. By understanding its physicochemical properties, adhering to standardized safety protocols, and being aware of its metabolic pathway, researchers and drug development professionals can work with **heptyl formate** safely and effectively.

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